1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI: 10.1039/C3CS60197H : LibreTexts. (n.d.). Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. In Organic Chemistry. Retrieved from here : Saeedi, M., & Gholamzadeh, P. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(7), 1247-1260. DOI: 10.1007/s00044-021-02792-9
Preparation Methods
The synthesis of 1-(4-isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring:
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Scientific Research Applications
1-(4-Isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a chlorine substituent, which may alter its biological activity and chemical reactivity.
1-(4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The methoxy group can influence its solubility and interaction with biological targets.
1-(4-nitrophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The nitro group can significantly affect its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-phenyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13(2)15-9-11-17(12-10-15)23-14(3)18(21-22-23)19(24)20-16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWKEMJZBWQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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